molecular formula C22H17F3N4O4S B15036468 (6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15036468
M. Wt: 490.5 g/mol
InChI Key: DCKYSKNUBQZDQZ-QWBJJFOOSA-N
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Description

5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxyethoxy group, and a thiadiazolo-pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Attachment of the Phenoxyethoxy Group: This can be done through etherification reactions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazole derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of 5-IMINO-6-{(Z)-1-[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H17F3N4O4S

Molecular Weight

490.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H17F3N4O4S/c1-31-17-12-13(7-8-16(17)33-10-9-32-14-5-3-2-4-6-14)11-15-18(26)29-21(27-19(15)30)34-20(28-29)22(23,24)25/h2-8,11-12,26H,9-10H2,1H3/b15-11-,26-18?

InChI Key

DCKYSKNUBQZDQZ-QWBJJFOOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4

Origin of Product

United States

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